3,5-Difluoro-N,N-dimethylaniline
Overview
Description
3,5-Difluoro-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and two methyl groups attached to the nitrogen atom. This structural modification significantly alters the chemical and physical properties of the molecule, as well as its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Difluoro-N,N-dimethylaniline can be achieved through various synthetic routes. One common method involves the difluoroalkylation of aniline derivatives via photoinduced methods. This process utilizes a visible-light organo-photocatalytic system working via oxidative quenching, providing access to a wide range of difluoroalkyl anilines under mild conditions . Another approach involves the formation of an electron donor-acceptor complex between anilines and ethyl difluoroiodoacetate, which is then exploited to prepare difluoroalkyl derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide can be used as an oxidizing agent to hydrolyze this compound.
Reduction: Catalytic hydrogenation is a common method for reducing the compound.
Substitution: Various nucleophiles can be used to substitute the fluorine atoms, depending on the desired product.
Major Products Formed
Oxidation: The major product formed is squarylium.
Reduction: The major product is the corresponding reduced aniline derivative.
Substitution: The products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
3,5-Difluoro-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially altering their function. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound can act as a catalyst and participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-N-methylaniline: This compound has one less methyl group attached to the nitrogen atom.
3,4-Difluoro-N,N-dimethylaniline: This compound has the fluorine atoms at the 3 and 4 positions of the benzene ring.
Uniqueness
3,5-Difluoro-N,N-dimethylaniline is unique due to the specific positioning of the fluorine atoms and the presence of two methyl groups on the nitrogen atom. These structural features contribute to its distinct chemical and physical properties, as well as its potential biological activity.
Properties
IUPAC Name |
3,5-difluoro-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFWPIDPPNCVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443641 | |
Record name | 3,5-Difluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123855-25-4 | |
Record name | 3,5-Difluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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